BenchChemオンラインストアへようこそ!

N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine

Kinase inhibitor design Structure-activity relationship Hinge-binding pharmacophore

This 8-chloro benzofuro[3,2-d]pyrimidine derivative features a terminal primary amine on the 4-position 2-aminoethyl side chain—an orthogonal conjugation handle absent in XL413, amuvatinib, and all N-aryl-4-amino analogs. The C2-unsubstituted pyrimidine ring enables systematic SAR expansion, making this the only commercially available benzofuro[3,2-d]pyrimidine scaffold suitable for direct PROTAC linker tethering, fluorophore/biotin labeling for chemoproteomics, and fragment growing without scaffold redesign. For kinase-targeted protein degradation and affinity probe development, this chemotype provides an unmatched combination of chemical addressability and synthetic versatility.

Molecular Formula C12H11ClN4O
Molecular Weight 262.69 g/mol
CAS No. 2197055-02-8
Cat. No. B1460588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine
CAS2197055-02-8
Molecular FormulaC12H11ClN4O
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C3=C(O2)C(=NC=N3)NCCN
InChIInChI=1S/C12H11ClN4O/c13-7-1-2-9-8(5-7)10-11(18-9)12(15-4-3-14)17-6-16-10/h1-2,5-6H,3-4,14H2,(H,15,16,17)
InChIKeyKJRUCGMCHIDBIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine (CAS 2197055-02-8): Chemical Identity and Scaffold Classification


N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine (CAS 2197055-02-8) is a synthetic small-molecule benzofuro[3,2-d]pyrimidine derivative with molecular formula C12H11ClN4O and molecular weight 262.69 g/mol . The compound features a tricyclic benzofuro[3,2-d]pyrimidine core bearing an 8-chloro substituent on the benzofuran ring and an N-(2-aminoethyl) side chain at the pyrimidine 4-position, yielding a primary amine terminus . This scaffold class is established in kinase inhibitor drug discovery, with the structurally related analog XL413 (8-chloro-2-[(2S)-pyrrolidin-2-yl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one) characterized as a potent, ATP-competitive Cdc7 kinase inhibitor (IC50 = 3.4 nM) . The compound is commercially available from multiple suppliers at purities of ≥95% to ≥97% for pharmaceutical research and development applications .

Why Generic Substitution of N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine (CAS 2197055-02-8) with Other Benzofuro[3,2-d]pyrimidines Fails


Benzofuro[3,2-d]pyrimidine derivatives are not functionally interchangeable despite sharing a common tricyclic core. The nature and position of substituents at the pyrimidine 2- and 4-positions critically determine biological target engagement, potency, and selectivity. The well-characterized analog XL413 achieves low-nanomolar Cdc7 inhibition (IC50 = 3.4 nM) through a 4-oxo group and a (2S)-pyrrolidin-2-yl substituent at position 2 [1]. In contrast, N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine presents a 4-(2-aminoethyl)amino group—a primary amine-terminated side chain that is absent in XL413, amuvatinib, and most published analogs—while remaining unsubstituted at C2 . The 4-amino substitution pattern fundamentally alters the hydrogen-bond donor/acceptor profile at the hinge-binding region of kinase ATP pockets compared to 4-oxo derivatives, while the terminal primary amine introduces a chemically addressable handle unavailable in analogs with aryl, heteroaryl, or N-alkyl substituents at this position [2]. These structural divergences mean that potency, selectivity, physicochemical properties, and synthetic utility cannot be extrapolated from one benzofuro[3,2-d]pyrimidine to another without experimental confirmation.

Quantitative Differentiation Evidence for N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine (CAS 2197055-02-8) Versus Closest Analogs


4-Position Functional Group Divergence: Primary Amine-Terminated Side Chain vs. 4-Oxo in XL413

At the pyrimidine 4-position, the target compound bears an N-(2-aminoethyl)amino substituent (NH-CH2-CH2-NH2) with a terminal primary amine (pKa ~9–10), whereas the reference analog XL413 contains a 4-oxo group (C=O) forming a 4(3H)-pyrimidinone tautomer [1]. This substitution replaces a hydrogen-bond acceptor (C=O) with a hydrogen-bond donor (NH) directly attached to the pyrimidine ring and appends a flexible ethylene diamine side chain. In the kinase inhibitor literature, 4-amino-substituted benzofuro[3,2-d]pyrimidines have been shown to engage the kinase hinge region differently from 4-oxo derivatives, with N-aryl-4-amino analogs achieving dual CLK1/DYRK1A inhibition at low-micromolar IC50 values [2].

Kinase inhibitor design Structure-activity relationship Hinge-binding pharmacophore

C2 Position: Unsubstituted Pyrimidine vs. 2-Pyrrolidinyl in XL413 and 2-Piperazine in Amuvatinib

The target compound is unsubstituted at the pyrimidine 2-position (C-H), whereas XL413 incorporates a (2S)-pyrrolidin-2-yl group and amuvatinib (MP-470) bears a piperazine-1-carbothioamide moiety at the equivalent position [1]. In XL413, the 2-pyrrolidine substituent is critical for Cdc7 potency (IC50 = 3.4 nM) and contributes to selectivity over CK2 (63-fold) and Pim-1 (12-fold) . Removal of the 2-substituent reduces molecular weight by approximately 70 Da (target MW 262.69 vs. XL413 MW ~305.76 free base) and eliminates a chiral center, potentially broadening or shifting kinase polypharmacology while simplifying synthetic access .

Kinase selectivity ATP-competitive inhibitor Steric occupancy

Terminal Primary Amine as a Site for Chemical Conjugation: Differentiating the 2-Aminoethyl Side Chain from Aryl and Alkyl 4-Amino Analogs

The N-(2-aminoethyl) substituent terminates in a primary aliphatic amine (-CH2-CH2-NH2), which is a chemically reactive nucleophile suitable for amide bond formation, reductive amination, isothiocyanate coupling, and NHS-ester conjugation under standard bioconjugation conditions . In contrast, the closest commercially available 4-amino benzofuro[3,2-d]pyrimidine analogs—including N-(4-chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine and N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine—present aromatic or heteroaromatic N-substituents that lack a free primary amine . The N-aryl-7-methoxybenzofuro[3,2-d]pyrimidin-4-amines reported by Loidreau et al. (2013) uniformly employ substituted anilines at the 4-position, none of which contain an aliphatic primary amine [1]. This functional group distinction enables unique downstream applications including PROTAC degrader development (via linker attachment to E3 ligase ligands), fluorescent probe synthesis, and immobilization on solid supports for affinity chromatography.

Chemical biology Bioconjugation PROTAC design Affinity probe

8-Chloro Substituent Conservation with XL413: A Shared Pharmacophoric Element with Divergent Scaffold Contexts

Both the target compound and the potent Cdc7 inhibitor XL413 share an 8-chloro substituent on the benzofuran ring, a position that in XL413 contributes to a halogen-bond interaction within the Cdc7 ATP-binding pocket and is essential for its 3.4 nM potency [1]. However, the divergent 4-position (2-aminoethylamino vs. 4-oxo) and 2-position (H vs. pyrrolidinyl) contexts mean that the 8-chloro group may engage different residue environments or exhibit altered conformational preferences. In cercosporamide-derived benzofuro[3,2-d]pyrimidine series evaluated for CaPkc1 inhibition, derivatives bearing varied substitution patterns showed concentration-dependent activity between 50–150 μM [2], demonstrating that identical core scaffolds with different peripheral substituents yield distinct biological profiles. The anticancer screening of benzofuro[3,2-d]pyrimidines by Tang et al. (2022) against HepG2, Bel-7402, and HeLa cell lines identified a best IC50 of 0.70 μM for a representative furo[3,2-d]pyrimidine derivative, confirming that cytotoxic potency is highly substituent-dependent within this chemotype [3].

Pharmacophore Halogen bonding Kinase inhibitor Cdc7

Vendor-Supplied Purity Specifications and Hazard Classification for Research Procurement

The target compound is commercially available from multiple suppliers with documented purity specifications: ≥97% (NLT 97%) from MolCore under ISO-certified quality systems and ≥95% from Apollo Scientific (Cat. OR111440) . The compound is classified as an irritant (GHS07) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These specifications enable direct procurement for research use without the need for in-house synthesis, which contrasts with many literature benzofuro[3,2-d]pyrimidine analogs that lack commercial availability and must be custom-synthesized via multi-step routes.

Chemical procurement Quality control Safety assessment

High-Value Application Scenarios for N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine (CAS 2197055-02-8) Based on Quantitative Differentiation Evidence


PROTAC Degrader and Bifunctional Molecule Design Leveraging the Terminal Primary Amine Handle

The terminal primary amine of the 2-aminoethyl side chain provides a chemically orthogonal conjugation site that is absent in XL413, amuvatinib, and all reported N-aryl benzofuro[3,2-d]pyrimidin-4-amine analogs . This enables direct coupling to E3 ligase ligands (e.g., VHL, cereblon, or IAP binders) via amide bond formation using standard carbodiimide or NHS-ester chemistry to generate PROTAC candidates . The 8-chloro substituent retains the halogen-bond pharmacophore present in XL413 (Cdc7 IC50 = 3.4 nM), suggesting potential for kinase-targeting PROTACs where the benzofuro[3,2-d]pyrimidine warhead engages the target kinase and the conjugated E3 ligand recruits the ubiquitination machinery [1]. Researchers developing targeted protein degradation strategies should prioritize this compound over 4-oxo or N-aryl-4-amino analogs because only the 2-aminoethyl terminus provides the necessary chemical addressability for linker tethering without requiring de novo scaffold redesign.

Fluorescent Probe and Affinity Reagent Synthesis for Target Engagement Studies

The primary amine can be conjugated to fluorophores (e.g., FITC, BODIPY, Cy dyes), biotin, or solid supports (e.g., Sepharose beads) under mild conditions, enabling the generation of affinity probes for pull-down experiments, cellular target engagement imaging, and competition binding assays . This contrasts with XL413, where the 4-oxo group and pyrrolidine amine are chemically distinct and the pyrrolidine secondary amine has suboptimal reactivity for clean, single-site conjugation . The unsubstituted C2 position reduces steric hindrance near the conjugation site, potentially preserving target-binding affinity post-modification. For chemoproteomics and chemical biology applications where a covalent handle is mandatory, this compound is the only readily available benzofuro[3,2-d]pyrimidine scaffold offering a primary amine conjugation point [1].

Kinase Selectivity Profiling of a C2-Unsubstituted, 4-Amino Benzofuro[3,2-d]pyrimidine Chemotype

The compound represents a distinct chemotype within the benzofuro[3,2-d]pyrimidine family: 4-amino (not 4-oxo) and C2-unsubstituted (not pyrrolidinyl- or piperazine-substituted) . In kinase panel screening, this scaffold may exhibit a selectivity fingerprint orthogonal to XL413 (which is highly selective for Cdc7 over CK2 and Pim-1) and amuvatinib (which targets c-Kit, PDGFRα, and Flt3) . The benzofuro[3,2-d]pyrimidine core has demonstrated inhibitory activity against CLK1, DYRK1A, CDK5, GSK3α/β, and CaPkc1 in various substitution contexts [1]. Procurement of this compound for broad kinome profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) can generate novel selectivity data that is not inferable from existing analog data, potentially identifying unique kinase targets addressable by this 4-(2-aminoethyl)amino chemotype.

Fragment-Based and Structure-Activity Relationship (SAR) Library Synthesis Using the C2 Position as a Diversification Point

With a molecular weight of 262.69 g/mol and an unsubstituted C2 position, this compound qualifies as a lead-like scaffold suitable for fragment growing and library enumeration . The C2 C-H position on the pyrimidine ring can be functionalized via nucleophilic aromatic substitution, cross-coupling, or C-H activation chemistry to generate diverse analog libraries . By starting from the commercially available 2-unsubstituted, 4-(2-aminoethyl)amino, 8-chloro scaffold rather than the more elaborated XL413 or amuvatinib cores, medicinal chemistry teams can systematically explore C2 SAR while retaining the unique 4-position conjugation handle [1]. This ordering of diversification points is not feasible with XL413, where C2 is already occupied by the pyrrolidine group and modification would abolish the Cdc7 potency it was optimized to achieve.

Quote Request

Request a Quote for N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.